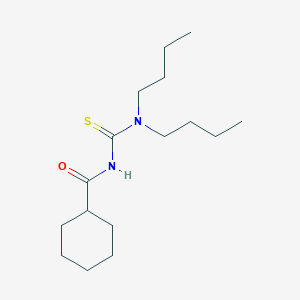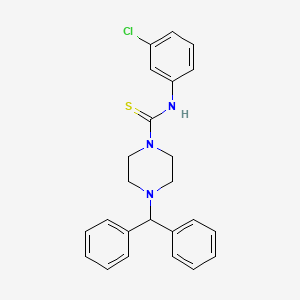
N-(dibutylcarbamothioyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibutylcarbamothioyl)cyclohexanecarboxamide is an organic compound with the molecular formula C16H30N2OS. It is a derivative of cyclohexanecarboxamide, featuring a dibutylcarbamothioyl group.
Preparation Methods
The synthesis of N-(dibutylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with dibutylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(dibutylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(dibutylcarbamothioyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of N-(dibutylcarbamothioyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
N-(dibutylcarbamothioyl)cyclohexanecarboxamide can be compared with other similar compounds such as:
N,N-dimethylcyclohexanecarboxamide: This compound has a similar structure but with dimethyl groups instead of dibutyl groups.
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide: This derivative features a naphthyl group, which affects its electronic properties and interactions with other molecules.
Properties
IUPAC Name |
N-(dibutylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCDNQZLRFDSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]acetamide](/img/structure/B4945061.png)

![2-[(4-chlorobenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4945074.png)

![ethyl 4-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4945079.png)
![N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4945080.png)
![1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4945083.png)
![N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B4945095.png)
![N-(2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4945098.png)
![N-[3-oxo-1-phenyl-3-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propyl]benzamide](/img/structure/B4945105.png)
![N-[[4-(dimethylamino)phenyl]-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide](/img/structure/B4945115.png)

![5-{[(4-ethoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4945130.png)
![2-bromo-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4945145.png)
